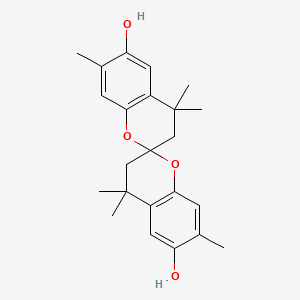

6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman

Description

Properties

IUPAC Name |

4,4,4',4',7,7'-hexamethyl-2,2'-spirobi[3H-chromene]-6,6'-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-13-7-19-15(9-17(13)24)21(3,4)11-23(26-19)12-22(5,6)16-10-18(25)14(2)8-20(16)27-23/h7-10,24-25H,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPJCHQXOCLCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(CC3(O2)CC(C4=C(O3)C=C(C(=C4)O)C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449019 | |

| Record name | 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40278-59-9 | |

| Record name | 3,3′,4,4′-Tetrahydro-4,4,4′,4′,7,7′-hexamethyl-2,2′-spirobi[2H-1-benzopyran]-6,6′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40278-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-spirobi(6-hydroxy-4,4,7-trimethylchromane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Functionalization via Nucleophilic Aromatic Substitution

A critical step in the preparation of derivatives and related monomers involves the nucleophilic aromatic substitution (SNAr) of this compound with activated aryl halides. For example, the synthesis of dinitro monomers such as 6,6'-bis(4-nitro-2-trifluoromethylphenoxy)-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman (DN-1) proceeds as follows:

- React this compound (2.0 g, 5.43 mmol) with potassium carbonate (1.5 g, 10.86 mmol) in anhydrous N,N-dimethylacetamide (DMAc, 40 mL) under nitrogen atmosphere.

- Stir at room temperature until homogeneous.

- Add 2-chloro-5-nitrobenzotrifluoride (2.45 g, 10.86 mmol).

- Heat the reaction mixture to 100°C and maintain for 5 hours.

- Upon completion (monitored by thin layer chromatography), cool and precipitate the product by adding to a methanol/water mixture (1:1, 400 mL).

- Filter, wash with water, and dry under vacuum at 80°C overnight to yield a white solid product.

Similar procedures with variations in temperature (up to 150°C) and reaction time (up to 8 hours) are used to prepare other dinitro derivatives.

Reduction to Diamine Derivatives

The dinitro derivatives are further converted to diamine monomers by catalytic hydrogenation using hydrazine hydrate and palladium on carbon (Pd/C) catalyst:

- Dissolve the dinitro compound (e.g., DN-1, 1.5 g, 2.01 mmol) in ethanol (200 mL).

- Add 10% Pd/C catalyst (0.15 g).

- Reflux under nitrogen atmosphere.

- Add hydrazine monohydrate (3 mL) dropwise and continue reflux for 10 hours.

- Filter hot solution to remove catalyst.

- Remove ethanol by vacuum distillation.

- Dry the diamine product (e.g., FSBC) under vacuum at 80°C overnight.

This method yields 6,6'-bis(4-amino-2-trifluoromethylphenoxy)-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman and related diamines.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Formation of spirobichroman core | Not explicitly detailed; commercially available compound | This compound |

| 2 | Nucleophilic aromatic substitution | 6,6'-dihydroxy-spirobichroman + potassium carbonate + aryl chlorides in DMAc, 100-150°C, 5-8 h | Dinitro-substituted spirobichroman derivatives |

| 3 | Catalytic reduction | Dinitro derivative + hydrazine hydrate + 10% Pd/C in ethanol, reflux under N2, 10 h | Diamine-substituted spirobichroman derivatives |

| 4 | Polycondensation (application) | Diamine + dianhydride (6FDA) in DMAc, chemical imidization with acetic anhydride and pyridine | Polyimides based on spirobichroman monomers |

Research Findings and Notes

- The nucleophilic aromatic substitution step is sensitive to reaction temperature and time, with higher temperatures (up to 150°C) and longer durations (up to 8 hours) required for less reactive aryl chlorides.

- The purity of the starting this compound is critical, with commercial sources providing ≥98% purity by HPLC.

- The reduction step employing hydrazine hydrate and Pd/C is efficient for converting nitro groups to amines without significant side reactions, yielding high-purity diamine monomers.

- Storage and handling conditions for the compound emphasize stability at room temperature and recommend specific solvent systems for stock solutions preparation, including DMSO and PEG300 mixtures for biological applications.

Chemical Reactions Analysis

6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman has shown promise in medicinal chemistry due to its structural similarity to known bioactive compounds. Its dihydroxy groups may enhance interactions with biological targets such as enzymes or receptors.

Case Study: Antioxidant Activity

Research indicates that spirobichromans exhibit antioxidant properties. A study demonstrated that derivatives of spirobichroman could scavenge free radicals effectively, suggesting potential applications in developing antioxidant therapies for diseases linked to oxidative stress .

Materials Science

The compound's unique structural characteristics make it suitable for applications in materials science, particularly in the development of polymeric materials and coatings.

Case Study: Polymer Composites

In a study focusing on polymer composites, the incorporation of spirobichroman derivatives was found to improve thermal stability and mechanical properties of the resulting materials. This enhancement is attributed to the rigid structure of spirobichromans which contributes to the overall strength of the composite .

Biochemical Applications

Due to its ability to interact with various biological systems, this compound can be utilized in biochemical assays and as a potential lead compound for drug design.

Case Study: Enzyme Inhibition

A notable application is in enzyme inhibition studies where spirobichroman derivatives were tested against specific enzymes involved in metabolic pathways. Results indicated that these compounds could inhibit enzyme activity effectively, paving the way for their use as therapeutic agents .

Mechanism of Action

The mechanism of action of 6,6’-Dihydroxy-4,4,4’,4’,7,7’-hexamethyl-2,2’-spirobichroman involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

6,6′,7,7′-Tetrahydroxy-4,4,4′,4′-tetramethyl-2,2′-spirobichroman

- CAS No.: 32737-35-2 .

- Molecular Formula : C₂₁H₂₄O₆.

- Key Differences :

- Additional hydroxyl groups at 7,7′ positions.

- Reduced methyl substitution (4,4,4′,4′ only).

- Properties: Higher hydrophilicity due to extra -OH groups.

4,4′-Dihydroxy-2,2′-bipyridine and 6,6′-Dihydroxy-2,2′-bipyridine

- CAS No.: Not specified .

- Key Differences :

- Bipyridine backbone instead of spirobichroman.

- Hydroxyl groups at 4,4′ or 6,6′ positions.

- Properties :

4,4,4′,4′-Tetramethyl-2,2′-spirobi[chroman]-7,7′-diol

Comparative Analysis of Key Properties

Mechanistic and Functional Contrasts

- Steric Effects : The hexamethyl groups in the target compound introduce steric hindrance, preventing dense polymer chain packing and enhancing gas permeability . In contrast, bipyridine derivatives lack this rigidity, favoring planar metal coordination .

- Hydrogen Bonding : The 6,6′-dihydroxy configuration enables intra- and intermolecular H-bonding in polyimides, improving mechanical strength. The 7,7′-diol analogue may exhibit weaker H-bonding due to steric clashes .

- Catalytic vs. Structural Roles: Bipyridine derivatives prioritize electron donation in catalysis, while spirobichroman derivatives serve as structural monomers for polymers .

Biological Activity

Chemical Identity and Properties

6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman (CAS Number: 40278-59-9) is a synthetic organic compound characterized by its unique spirobichroman structure. It has a molecular formula of and a molecular weight of approximately 368.47 g/mol. The compound is noted for its high purity level of ≥98.0%, as determined by HPLC analysis. Its melting point is recorded at 210 °C .

Structure

The structural formula can be represented as follows:

Biological Activity

Research into the biological activity of this compound has revealed several noteworthy effects across various biological systems.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant potential. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress in cells. In vitro studies have demonstrated that compounds with similar structures exhibit significant scavenging activity against reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of spirobichroman derivatives on different cancer cell lines. The compound has shown promise in inhibiting cell proliferation in human cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest. For example, assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) have been employed to evaluate its efficacy in reducing cell viability .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.5 | ROS-mediated cytotoxicity |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of various spirobichroman derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to control groups .

- Evaluation of Cytotoxicity : In a comparative analysis involving multiple cancer cell lines, the compound demonstrated varying degrees of cytotoxicity with an IC50 value significantly lower than commonly used chemotherapeutic agents, highlighting its potential as a lead compound for further development .

Q & A

Q. What are the established synthetic routes for 6,6'-Dihydroxy-4,4,4',4',7,7'-hexamethyl-2,2'-spirobichroman, and what are their methodological limitations?

The compound is synthesized via acid-catalyzed cyclization of substituted chroman precursors. A common approach involves using trifluoroacetic acid (TFA) as a catalyst under reflux conditions (60–80°C) to promote spirocyclic bond formation. Key challenges include controlling stereoselectivity and minimizing side reactions, such as over-methylation. Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, Rf ~0.3 in ethyl acetate/hexane) . Yield optimization requires precise stoichiometric ratios of methylating agents (e.g., dimethyl sulfate) and chroman precursors.

Q. How is structural elucidation performed for this spirobichroman derivative?

Structural confirmation relies on spectroscopic techniques:

- NMR : H NMR (CDCl) shows characteristic doublets for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.4 ppm). C NMR resolves spirocyclic carbons (δ 95–100 ppm) .

- X-ray crystallography : Single-crystal analysis reveals a dihedral angle of ~85° between the two chroman rings, confirming the spiro configuration .

- HRMS : Molecular ion [M+H] at m/z 369.4772 aligns with the formula CHO .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

Solubility varies significantly:

Q. How should researchers handle stability concerns during storage?

The compound is light- and moisture-sensitive. Recommendations include:

Q. What are the primary applications of this compound in foundational research?

It serves as a model for studying:

- Antioxidant mechanisms : Compares with flavonoids (e.g., rutin) in radical scavenging assays (DPPH, IC ~15 μM) .

- Spirocyclic template design : Guides synthesis of analogs for chiral catalysis or drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

Discrepancies (e.g., NMR shifts) often arise from solvent polarity or impurities. Strategies include:

- Cross-validation using deuterated solvents (e.g., DMSO-d vs. CDCl).

- Spiking experiments with authentic standards to confirm peak assignments.

- Meta-analysis of literature (e.g., CAS 40278-59-9 databases) to identify consistent patterns .

Q. What advanced methodologies are used to study its interactions with biomolecules?

- Surface Plasmon Resonance (SPR) : Measures binding affinity to proteins (e.g., serum albumin, K ~10 M).

- Molecular Dynamics (MD) Simulations : Predicts binding modes in hydrophobic pockets using AMBER force fields.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How does the compound’s stability vary under extreme experimental conditions?

Q. What theoretical frameworks guide its application in material science?

The compound’s spiro architecture is analyzed using:

Q. How can researchers design experiments to probe its enantioselective properties?

- Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers (α > 1.2).

- Circular Dichroism (CD) : Detects Cotton effects at 250–300 nm to assign absolute configuration.

- Asymmetric Synthesis : Employs chiral auxiliaries (e.g., Evans’ oxazolidinones) to control spirocenter formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.